Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- is a compound belonging to the class of thienopyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological relevance.
Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- can be classified under heterocyclic compounds. Specifically, it is a bicyclic compound that contains both sulfur and nitrogen in its structure. This classification highlights its potential reactivity and biological significance.
The synthesis of thieno(2,3-d)pyrimidin-4(1H)-one derivatives typically involves several methods:
For instance, one method involves heating a mixture of 2-amino-4-thiophenecarboxylic acid with carbon disulfide and an appropriate base to yield thieno[2,3-d]pyrimidine derivatives. The reaction conditions typically require careful control of temperature and time to optimize yield and purity.
The molecular structure of thieno(2,3-d)pyrimidin-4(1H)-one features a fused ring system comprising a pyrimidine and a thiophene moiety. The presence of two phenyl groups at positions 2 and 5 enhances its stability and may influence its biological activity.
Key structural data include:
Thieno(2,3-d)pyrimidin-4(1H)-one can undergo various chemical reactions:
For example, when treated with chloroacetyl chloride in the presence of a base, the compound can yield acetylated derivatives that may exhibit improved biological activity.
The mechanism of action for thieno(2,3-d)pyrimidin-4(1H)-one involves interaction with specific biological targets within cells. These interactions often lead to modulation of signaling pathways or inhibition of enzymatic activity relevant to disease processes.
Research has shown that derivatives of this compound exhibit significant anti-plasmodial activity, suggesting potential applications in treating malaria . The precise mechanism often involves binding to enzyme active sites or interfering with nucleic acid synthesis.
Key physical properties include:
Chemical properties include:
Thieno(2,3-d)pyrimidin-4(1H)-one has several scientific uses:
Thieno[2,3-d]pyrimidin-4(1H)-one represents a privileged scaffold in contemporary drug discovery due to its structural resemblance to naturally occurring purines and pyrimidines, the fundamental building blocks of DNA and RNA. This molecular framework serves as a bioisostere of adenine, enabling interactions with diverse biological targets while offering enhanced metabolic stability and pharmacokinetic profiles compared to simpler heterocycles [2]. The pharmacological versatility of this core structure is evidenced by its significant presence across multiple therapeutic domains:
Anticancer Agents: Derivatives exhibit potent antiproliferative effects through mechanisms including kinase inhibition (e.g., EGFR), microtubule destabilization, and dual thymidylate synthase (TS)/dihydrofolate reductase (DHFR) inhibition. Notable examples include R-253 (N-cyclopropyl-2-(6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl)hydrazine carbothioamide), which destabilizes microtubules, and 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, demonstrating selective cytotoxicity (IC₅₀ = 91 nM) toward p21-deficient cell lines [1] [3].
Central Nervous System (CNS) Agents: Structural analogs demonstrate acetylcholinesterase (AChE) inhibition and anti-amyloid activity, positioning them as candidates for neurodegenerative disease modification. Compounds featuring hydroxy-methoxyphenyl substituents exhibit AChE inhibitory potency comparable to donepezil [7].
Anti-infectives: Thieno[2,3-d]pyrimidines show activity against Plasmodium falciparum (malaria parasite), with specific 4-piperazinyl derivatives exhibiting IC₅₀ values as low as 0.74 µM against chloroquine-resistant strains [4].
Table 1: Pharmacological Profile of Representative Thieno[2,3-d]pyrimidin-4(1H)-one Derivatives
| Biological Activity | Representative Compound/Substitution | Key Target/Mechanism | Potency (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|
| Anticancer | 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | p21-deficient cell line selectivity | 91 nM | [3] |
| Anticancer | Compound 13 (Triazole-substituted) | HeLa cell cytotoxicity | 9.5×10⁻⁴ µM | [3] |
| Antimalarial | Piperazinyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (F16) | Plasmodium falciparum (W2 strain) | 0.74 µM | [4] |
| AChE Inhibition | Hydroxy-methoxyphenyl derivatives (4d, 4e, 4f) | Acetylcholinesterase | Comparable to donepezil | [7] |
The strategic incorporation of phenyl rings at the 2- and 5-positions of the thieno[2,3-d]pyrimidin-4(1H)-one scaffold induces significant enhancements in biological activity through distinct physicochemical and target-binding mechanisms. The 2,5-diphenyl variant (CAS 18593-68-5, C₁₈H₁₂N₂OS, MW 304.37 g/mol) exemplifies this structure-activity relationship (SAR) principle [6]. Key mechanistic and structural advantages conferred by this substitution pattern include:
Hydrophobic Pocket Occupancy: The 5-phenyl group optimally occupies hydrophobic enzyme cavities, particularly in kinase binding sites. X-ray crystallographic studies of analogs like PY848 bound to Trypanosoma brucei pteridine reductase 1 (TbPTR1) reveal π-stacking interactions between the bicyclic system and cofactor nicotinamide, stabilized by Phe97 within a hydrophobic cleft [1]. The 2-phenyl substituent enhances affinity through van der Waals contacts with residues like Leu263 and Met163 [1] [7].
Enhanced Binding Affinity: Molecular docking simulations demonstrate that the coplanar orientation of the 5-phenyl ring with the thienopyrimidine core facilitates π-π stacking with tyrosine kinases (e.g., EGFR), while the 2-phenyl group extends into adjacent hydrophobic regions inaccessible to smaller substituents (e.g., methyl, hydrogen) [5] [7]. This dual-phenyl motif increases target residence time compared to monosubstituted analogs.
Optimal Physicochemical Properties: The 2,5-diphenyl configuration imparts a calculated LogP of 4.0 and topological polar surface area (TPSA) of 69.7 Ų, balancing membrane permeability and aqueous solubility for cellular uptake. The melting point (286°C) further suggests high crystalline stability [6].
Table 2: Physicochemical and Structural Properties of 2,5-Diphenyl-thieno[2,3-d]pyrimidin-4(1H)-one
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₈H₁₂N₂OS | Framework for derivatization |
| Molecular Weight | 304.37 g/mol | Within optimal drug-like range |
| Melting Point | 286°C | Indicates high crystallinity and stability |
| Calculated LogP | 4.0 | Favors membrane permeability |
| Hydrogen Bond Donors | 1 (N1-H) | Facilitates target binding without excessive polarity |
| Hydrogen Bond Acceptors | 3 (O4, N3, S1) | Balanced for solubility and binding interactions |
| Rotatable Bonds | 2 | Conformational flexibility for target adaptation |
| Topological Polar Surface Area (TPSA) | 69.7 Ų | Supports cellular permeability and bioavailability |
Thieno[2,3-d]pyrimidin-4(1H)-ones function as effective bioisosteres for quinazolines and furopyrimidines in drug design, offering distinct advantages in target engagement and physicochemical behavior. The 2,5-diphenyl substituted variant exemplifies these differential properties:
Electron-Distribution and Binding Efficacy: The thiophene sulfur (vs. quinazoline's benzene or furopyrimidine's furan oxygen) creates a distinct electron-rich environment. This enhances π-stacking capability with aromatic residues (e.g., Phe, Tyr, Trp) in ATP-binding pockets of kinases. Crucially, the 5-phenyl group in thienopyrimidines achieves deeper hydrophobic penetration than quinazoline's C6-phenyl derivatives due to reduced steric hindrance from the bicyclic system [5]. For EGFR inhibition, this translates to improved Ki values for compounds like 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one compared to geometrically similar quinazolines [5].
Metabolic Stability Advantages: The reduced susceptibility of the thiophene ring to oxidative metabolism compared to furan's vulnerable 3,4-position significantly enhances metabolic half-life. Furopyrimidines often require structural mitigation (e.g., fluorination) to block metabolic soft spots, whereas thienopyrimidines intrinsically avoid this liability, as evidenced by their progression into clinical trials (e.g., Genentech's EGFR inhibitors) [5].
Target-Specific Selectivity: In dihydrofolate reductase (DHFR) inhibition, 2,4-diaminothieno[2,3-d]pyrimidines overcome resistance mutations (e.g., Plasmodium S108N) more effectively than quinazolines like pyrimethamine. This stems from additional hydrophobic contacts formed by the 5-phenyl group with the mutant enzyme's enlarged active site [4]. Similarly, in PI3K p110α inhibition, 4-morpholino-2-phenylquinazolines exhibit selectivity but suffer from solubility limitations. Thienopyrimidine analogs with 2,5-diphenyl substitution maintain potency while improving aqueous solubility through altered dipole moments [1] [5].
Table 3: Comparative Analysis of Key Bioisosteric Heterocyclic Scaffolds in Kinase Inhibition
| Scaffold Property | Quinazoline | Furopyrimidine | Thieno[2,3-d]pyrimidin-4(1H)-one |
|---|---|---|---|
| Representative EGFR Inhibitor | Gefitinib | Sunitinib analogs | Genentech's GDC-0941 analog |
| Key Binding Interaction | N3-H-bond donor to hinge region | O-atom H-bond acceptor | S-atom enhanced π-stacking |
| Metabolic Vulnerability | Moderate (CYP3A4 oxidation) | High (Furan epoxidation) | Low (Stable thiophene) |
| Selectivity Challenge | Broad-spectrum kinase inhibition | Off-target VEGFR effects | Tunable via 2,5-substituents |
| Solility Profile (LogS) | -4.5 to -5.2 | -4.8 to -5.5 | -4.0 to -4.7 (Improved with 2,5-diphenyl) |
| Clinical Stage Examples | Lapatinib (Approved) | Sunitinib (Approved) | Multiple Phase I/II compounds |
The 2,5-diphenyl substitution specifically addresses limitations of both bioisosteres: it augments hydrophobic binding beyond quinazoline's capacity while avoiding the metabolic lability inherent to furopyrimidines. This synergy positions 2,5-diphenyl-thieno[2,3-d]pyrimidin-4(1H)-one as a versatile template for targeting diverse enzyme classes, particularly kinases and reductases where extended planar aromatic systems confer potency advantages [1] [5].
Compounds Mentioned
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1